molecular formula C17H27F6N7OP2 B132286 (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate CAS No. 156311-83-0

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

Cat. No. B132286
CAS RN: 156311-83-0
M. Wt: 521.4 g/mol
InChI Key: CBZAHNDHLWAZQC-UHFFFAOYSA-N
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Description

“(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate”, also known as PyAOP, is a coupling reagent used in solid phase peptide synthesis . It is a derivative of the HOAt family of coupling reagents . It is preferred over HATU because it does not side react at the N-terminus of the peptide .


Synthesis Analysis

PyAOP is prepared by the reaction of tripyrrolidinophosphine with CCl4, or trispyrrolidinophosphine oxide with POCl3, then with KPF6/H2O, and the reaction of HOAt/NEt3 (1-hydroxy-7-azabenzotriazole/triethyl amine) on PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) .


Molecular Structure Analysis

The molecular formula of PyAOP is C17H27F6N7OP2 . Its molecular weight is 521.38 .


Chemical Reactions Analysis

PyAOP is a coupling reagent that mediates amide bond formation with the efficiency of HATU but without the risk of guanidine formation . This makes it the reagent of choice for peptide cyclization .


Physical And Chemical Properties Analysis

PyAOP is a colorless crystal . It has a melting point of 163-168 °C . It is soluble in CH2Cl2, CHCl3, DMF, DMSO, NMP, THF, CH3CN, and acetone .

Scientific Research Applications

Peptide Synthesis

PyAOP is an extremely effective coupling reagent used in solid-phase peptide synthesis. It facilitates amide bond formation with the efficiency of HATU (another coupling reagent) but without the risk of guanidine formation. Researchers prefer PyAOP over HATU because it does not side react at the N-terminus of the peptide .

Click Chemistry

PyAOP plays a crucial role in click chemistry, a powerful method for bioconjugation and functionalization. Researchers use it to synthesize cyclic RGC pentapeptides and fluorescent glucose bioprobes through click reactions .

Disulfide Bond Engineering

In peptide and protein engineering, PyAOP assists in the creation of disulfide bonds. These bonds stabilize protein structures and influence their function .

Heteroaryl Ether Synthesis

PyAOP participates in the synthesis of heteroaryl ethers, which are important structural motifs in drug discovery and materials science .

Optimization of Cyclic Peptide Antagonists

Researchers use PyAOP to optimize the conformational constraint on non-phosphorylated cyclic peptide antagonists targeting the Grb2-SH2 domain .

Fluorescent Glucose Bioprobes

PyAOP is involved in the development of fluorescent glucose probes, which have applications in glucose sensing and imaging .

Safety and Hazards

PyAOP causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

PyAOP is used as a reagent for the synthesis of cyclic RGC pentapeptides for functionalization through click chemistry, fluorescent glucose bioprobes, and ReactIR flow cell . It is also used as a reagent for disulfide bond engineering .

properties

IUPAC Name

tripyrrolidin-1-yl(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7OP.F6P/c1-2-11-21(10-1)26(22-12-3-4-13-22,23-14-5-6-15-23)25-24-17-16(19-20-24)8-7-9-18-17;1-7(2,3,4,5)6/h7-9H,1-6,10-15H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZAHNDHLWAZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=N5)N=N4.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27F6N7OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935424
Record name [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

CAS RN

156311-83-0
Record name Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156311-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Hydroxy-3H-1,2,3-triazolo[4,5-b]pyridinato-O)tri-1-pyrrolidinyl-phosphorus hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ((7-AZABENZOTRIAZOL-1-YL)OXY)TRIS(PYRROLIDINO)PHOSPHONIUM HEXAFLUOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z532MU8E
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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